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Compound of Interest

Compound Name: 5-Aminopyridine-2-thiol

Cat. No.: B112406 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Aminopyridine-2-thiol, tailored for researchers, scientists, and professionals in drug

development. The guide summarizes predicted and experimental data for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and includes detailed

experimental protocols and logical workflows.

Introduction
5-Aminopyridine-2-thiol is a heterocyclic compound of interest due to its structural motifs,

which are present in various biologically active molecules. The presence of an amino group

and a thiol group on the pyridine ring allows for diverse chemical modifications and potential

interactions with biological targets. Accurate spectroscopic characterization is crucial for its

identification, purity assessment, and structural elucidation in research and development

settings. This guide provides a summary of the expected spectroscopic data and general

methodologies for its acquisition.

Spectroscopic Data
Due to the limited availability of directly published experimental spectra for 5-Aminopyridine-2-
thiol, the following tables present a combination of predicted data based on the analysis of

structurally related compounds and general knowledge of spectroscopic principles. These

related compounds include various isomers of aminopyridine and substituted pyridine-thiols.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 5-Aminopyridine-2-thiol are presented

below. It is important to note that 5-Aminopyridine-2-thiol can exist in two tautomeric forms:

the thiol form and the thione form. The equilibrium between these forms can be influenced by

the solvent and temperature, which will affect the observed NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Aminopyridine-2-thiol
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Chemical Shift
(δ, ppm)

Multiplicity
Number of
Protons

Assignment Notes

~13.0 - 14.0 br s 1H N-H (thione)

Signal for the

proton on the

nitrogen in the

thione tautomer;

may be broad

and

exchangeable

with D₂O.

~7.8 - 8.0 d 1H H-6

Doublet due to

coupling with H-

4.

~7.2 - 7.4 dd 1H H-4

Doublet of

doublets due to

coupling with H-6

and H-3.

~6.4 - 6.6 d 1H H-3

Doublet due to

coupling with H-

4.

~4.5 - 5.5 br s 2H -NH₂

Broad singlet for

the amino group

protons;

chemical shift

can vary with

concentration

and solvent.

~3.0 - 4.0 s 1H -SH

Signal for the

thiol proton in the

thiol tautomer;

often broad and

may not be

observed due to

exchange.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Aminopyridine-2-thiol

Chemical Shift (δ, ppm) Assignment Notes

~175 - 180 C-2

In the thione form (C=S), this

carbon is significantly

deshielded.

~150 - 155 C-6
Carbon adjacent to the ring

nitrogen.

~140 - 145 C-5
Carbon bearing the amino

group.

~130 - 135 C-4

~110 - 115 C-3

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 5-Aminopyridine-2-thiol are summarized

below.

Table 3: Predicted IR Spectroscopic Data for 5-Aminopyridine-2-thiol
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong

N-H stretching (asymmetric

and symmetric) of the amino

group.

3100 - 3000 Medium
C-H stretching of the aromatic

ring.

~2600 - 2550 Weak

S-H stretching of the thiol

group (if present in the thiol

tautomer).

~1650 - 1600 Strong
C=C and C=N stretching of the

pyridine ring.

~1620 - 1580 Strong
N-H bending of the amino

group.

~1300 - 1200 Medium-Strong C-N stretching.

~1100 - 1000 Medium C-S stretching.

~850 - 800 Strong C-H out-of-plane bending.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 5-Aminopyridine-2-thiol

m/z Ion Notes

126.04 [M]⁺
Molecular ion peak (for

C₅H₆N₂S).

93 [M - SH]⁺ Loss of the sulfhydryl radical.

99 [M - HCN]⁺
Loss of hydrogen cyanide from

the pyridine ring.
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-
Aminopyridine-2-thiol. Instrument parameters should be optimized for the specific instrument

being used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminopyridine-2-thiol in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent

can influence the tautomeric equilibrium.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peak.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs).

IR Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b112406?utm_src=pdf-body
https://www.benchchem.com/product/b112406?utm_src=pdf-body
https://www.benchchem.com/product/b112406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

Infuse the sample solution into the ion source at a constant flow rate.

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range

(e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the

analysis of 5-Aminopyridine-2-thiol.
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Caption: General workflow for the spectroscopic analysis of 5-Aminopyridine-2-thiol.
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Caption: Thiol-Thione tautomerism of 5-Aminopyridine-2-thiol.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Aminopyridine-2-thiol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112406#spectroscopic-data-for-5-aminopyridine-2-
thiol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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